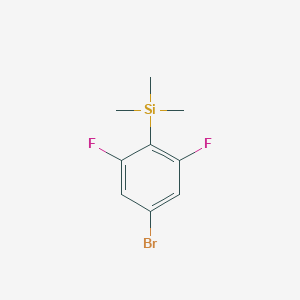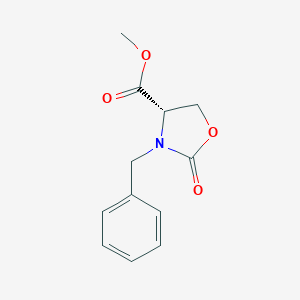![molecular formula C52H34 B180369 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene CAS No. 172285-79-9](/img/structure/B180369.png)
9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene is a complex organic compound known for its unique structural properties. This compound features two anthracene units connected through phenyl groups, making it a significant molecule in the field of organic electronics and photonics. Its extended conjugation and rigid structure contribute to its stability and electronic properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of anthracene and phenyl groups are coupled in the presence of a palladium catalyst. The reaction conditions often involve:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Anthracene alcohols
Substitution: Halogenated anthracene derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their electronic properties.
Biology
While not commonly used in biological applications, derivatives of this compound can be explored for their potential as fluorescent probes or in bioimaging due to their strong luminescence.
Medicine
Research into the medicinal applications of this compound is limited, but its derivatives could be investigated for their potential as therapeutic agents, particularly in photodynamic therapy.
Industry
In the industrial sector, this compound is of interest for its applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its strong luminescence and stability make it a valuable material for developing efficient and durable electronic devices.
Mécanisme D'action
The mechanism of action of 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene primarily involves its electronic properties. The extended conjugation allows for efficient electron transport and light emission. In OLEDs, the compound acts as an emissive layer, where it absorbs electrical energy and re-emits it as light. The molecular targets include the electron and hole transport layers in the device, facilitating the recombination of electrons and holes to produce light.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Similar structure but lacks the extended phenyl groups.
Anthracene: A simpler structure with no phenyl substitutions.
Tetracene: An extended conjugated system with four fused benzene rings.
Uniqueness
9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene stands out due to its extended conjugation and rigid structure, which enhance its electronic properties and stability. This makes it more suitable for applications in organic electronics compared to its simpler counterparts.
Propriétés
IUPAC Name |
9-(4-phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34/c1-3-15-35(16-4-1)37-27-31-39(32-28-37)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)52-47-25-13-9-21-43(47)50(44-22-10-14-26-48(44)52)40-33-29-38(30-34-40)36-17-5-2-6-18-36/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQHGZHPNCGQJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=C(C=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629301 |
Source


|
| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172285-79-9 |
Source


|
| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

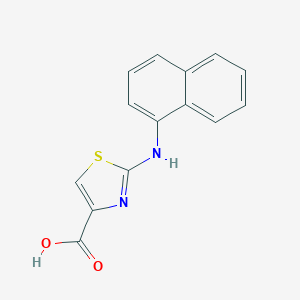
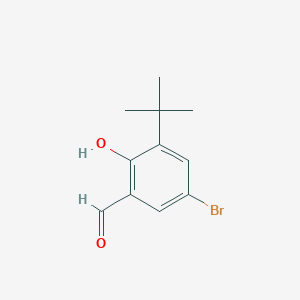

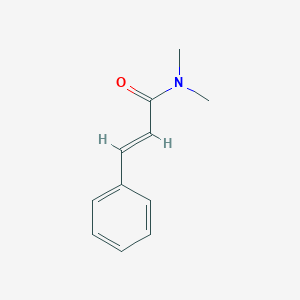
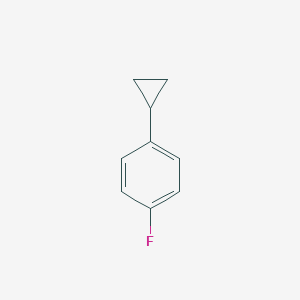
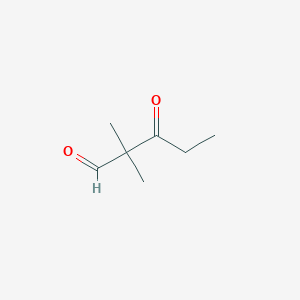
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
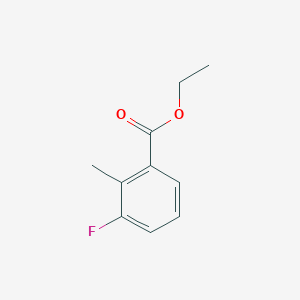
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

